3,3'-Bisdemethylpinoresinol
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Overview
Description
3,3’-Bisdemethylpinoresinol is a naturally occurring lignan, a type of phenylpropanoid, known for its various biological activities. It is isolated from the seeds of Morinda citrifolia and has been studied for its potential health benefits, including antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Bisdemethylpinoresinol can be synthesized through the hydrolysis of sesamin, a process that involves breaking down the methylene acetal groups to form the corresponding bis-catechol .
Industrial Production Methods: The compound is primarily isolated from natural sources, such as the seeds of Morinda citrifolia. The extraction process involves solvent extraction followed by purification steps to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Bisdemethylpinoresinol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of 3,3’-Bisdemethylpinoresinol, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying lignan biosynthesis and its chemical properties.
Mechanism of Action
3,3’-Bisdemethylpinoresinol exerts its effects primarily through its antioxidant activity. It inhibits the oxidation of low-density lipoprotein (LDL) cholesterol, which is thought to be a contributing factor to atherosclerosis and cardiovascular diseases. Additionally, it inhibits melanogenesis and tyrosinase activity, which are involved in the production of melanin .
Molecular Targets and Pathways:
Comparison with Similar Compounds
3,3’-Bisdemethylpinoresinol is unique among lignans due to its specific biological activities. Similar compounds include:
Pinoresinol: Another lignan with antioxidant properties but differs in its methoxy groups.
Pinoresinol dimethyl ether: A derivative of pinoresinol with additional methoxy groups, enhancing its lipophilicity.
Eudesmin: A lignan with similar antioxidant properties but a different structural configuration.
These compounds share some biological activities but differ in their chemical structures and specific effects, highlighting the uniqueness of 3,3’-Bisdemethylpinoresinol.
Properties
Molecular Formula |
C10H14F2N3O9P |
---|---|
Molecular Weight |
389.20 g/mol |
IUPAC Name |
[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;formic acid |
InChI |
InChI=1S/C9H12F2N3O7P.CH2O2/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;2-1-3/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);1H,(H,2,3)/t4-,6?,7-;/m1./s1 |
InChI Key |
IWMDNZSCVDTYEH-WMZQGNCFSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Origin of Product |
United States |
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